molecular formula C23H19N3O5 B6132506 4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Cat. No. B6132506
M. Wt: 417.4 g/mol
InChI Key: FLOHSILWSIUYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide, also known as EMB-001, is a novel compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, making it a potential candidate for future research and development.

Mechanism of Action

4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide also inhibits the activity of acetylcholinesterase (AChE), an enzyme involved in the degradation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide also increases the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which protect cells from oxidative damage. Additionally, 4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has several advantages as a research compound. It is relatively easy to synthesize and has shown promising results in various studies. However, there are also some limitations to its use. 4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a relatively new compound, and its long-term effects and safety profile are not yet fully understood. Additionally, the compound may have limited solubility in certain solvents, which may affect its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide. One area of interest is the use of 4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of 4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide in these conditions. Additionally, 4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide may have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to determine the efficacy of 4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide in vivo and its potential use in cancer therapy. Finally, 4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide may have potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the efficacy of 4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide in these conditions and its potential use as an anti-inflammatory agent.

Synthesis Methods

The synthesis of 4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide involves a multistep process that requires the use of various chemical reagents and equipment. The process starts with the preparation of 3-nitrobenzoyl chloride, which is then reacted with 2-(3-methylphenyl)-1,3-benzoxazole-5-amine to obtain 2-(3-methylphenyl)-1,3-benzoxazol-5-yl)-3-nitrobenzamide. Further, this compound is treated with ethyl iodide to obtain the final product, 4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide.

Scientific Research Applications

4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. 4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has also been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-3-30-21-9-7-15(12-19(21)26(28)29)22(27)24-17-8-10-20-18(13-17)25-23(31-20)16-6-4-5-14(2)11-16/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOHSILWSIUYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC(=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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